molecular formula C26H34O11 B1204695 Isobrucein A

Isobrucein A

Cat. No.: B1204695
M. Wt: 522.5 g/mol
InChI Key: NTBOLWMPXFGUHO-FTSLJJEMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isobrucein A is a quassinoid consisting of a heteropentacyclic skeleton containing a delta-lactone moiety which is substituted at the alpha-carbon by a 3-methylbutanoyloxy group. It has a role as a metabolite and an antineoplastic agent. It is a delta-lactone, a cyclic ether, an enoate ester, an enone, an organic heteropentacyclic compound, a quassinoid, a triol, a methyl ester and a secondary alpha-hydroxy ketone.

Scientific Research Applications

Anti-Inflammatory and Antihyperalgesic Effects

Isobrucein B, a quassinoid closely related to Isobrucein A, isolated from Picrolemma sprucei, has demonstrated significant anti-inflammatory and antihyperalgesic effects. It was found to inhibit carrageenan-induced inflammatory hyperalgesia in mice, associated with reduced neutrophil migration and decreased production of pro-inflammatory cytokines. Interestingly, this compound does not inhibit NF-κB translocation to macrophage nuclei, suggesting its mechanism of action involves post-transcriptional modulation (Silva et al., 2015).

Cytotoxicity Against Cancer Cells

Isobrucein B and neosergeolide, another quassinoid from the same plant, exhibited significant cytotoxicity against various human tumor cells and the multidrug-resistant human malaria parasite Plasmodium falciparum. These compounds showed potential as larvicides against the dengue fever mosquito vector Aedes aegypti. Notably, they did not exhibit in vitro hemolytic activity, indicating specificity in their cytotoxic effects (Silva et al., 2009).

STAT3 Inhibition in Hematopoietic Malignancies

Quassinoids, including Isobrucein B, have been identified as inhibitors targeting STAT3, a signaling molecule involved in cancer progression. Screening studies using a cell line with a STAT3-dependent luciferase reporter identified neosergeolide and isobrucein B as active compounds. They inhibited tyrosine phosphorylation and activation of STAT3 and decreased total STAT3 protein levels. This indicates their potential utility in targeting STAT3 for antitumor drug discovery (Hiwatari et al., 2007).

Potential Inhibition of SARS-CoV-2 Targets

Isobrucein B and neosergeolide were investigated for their inhibitory potential on the 3CLpro and RdRp targets of SARS-CoV-2 using in silico approaches. The study suggests that these quassinoids may interact with critical proteins of SARS-CoV-2, warranting further in vitro and in vivo experiments to confirm these results and explore their potential as therapeutic agents against COVID-19 (Silva et al., 2021).

Anthelmintic Activity

Isobrucein B demonstrated significant in vitro anthelmintic activity against Haemonchus contortus, a gastrointestinal nematode parasite found in domestic and wild ruminants. This indicates its potential as a novel natural anthelmintic agent (Nunomura et al., 2006).

Properties

Molecular Formula

C26H34O11

Molecular Weight

522.5 g/mol

IUPAC Name

methyl (1R,2S,3R,6R,8S,12S,13S,14R,15R,16S,17S)-12,15,16-trihydroxy-9,13-dimethyl-3-(3-methylbutanoyloxy)-4,11-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate

InChI

InChI=1S/C26H34O11/c1-10(2)6-15(28)37-17-19-25-9-35-26(19,23(33)34-5)21(31)16(29)18(25)24(4)12(8-14(25)36-22(17)32)11(3)7-13(27)20(24)30/h7,10,12,14,16-21,29-31H,6,8-9H2,1-5H3/t12-,14+,16+,17+,18+,19+,20+,21-,24-,25+,26-/m0/s1

InChI Key

NTBOLWMPXFGUHO-FTSLJJEMSA-N

Isomeric SMILES

CC1=CC(=O)[C@H]([C@]2([C@H]1C[C@@H]3[C@]45[C@@H]2[C@H]([C@@H]([C@]([C@@H]4[C@H](C(=O)O3)OC(=O)CC(C)C)(OC5)C(=O)OC)O)O)C)O

SMILES

CC1=CC(=O)C(C2(C1CC3C45C2C(C(C(C4C(C(=O)O3)OC(=O)CC(C)C)(OC5)C(=O)OC)O)O)C)O

Canonical SMILES

CC1=CC(=O)C(C2(C1CC3C45C2C(C(C(C4C(C(=O)O3)OC(=O)CC(C)C)(OC5)C(=O)OC)O)O)C)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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